Alitame is a high-intensity artificial sweetener developed by Pfizer in the 1980s. [] It is a dipeptide composed of L-aspartic acid and D-alanine, with a 2,2,4,4-tetramethylthietanylamide group attached to the alanine. [, ] Alitame is approximately 2000 times sweeter than sucrose, making it one of the sweetest substances known. [, ] It is primarily used as a low-calorie sweetener in food and beverages. [, , , ]
Alitame is synthesized from two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide. This compound falls under the classification of artificial sweeteners and is part of a broader category of dipeptide sweeteners that includes aspartame and neotame .
The synthesis of alitame involves several steps:
Alitame's molecular formula is CHNOS, with a molecular weight of approximately 302.37 g/mol. Its structure comprises:
Recent studies employing density functional theory have provided insights into its vibrational characteristics and structural conformations, highlighting the importance of these features in determining its sweet taste properties .
Alitame undergoes several chemical reactions relevant to its stability and sweetness:
The mechanism by which alitame elicits a sweet taste involves interaction with taste receptors on the tongue:
Alitame hydrate exhibits several notable physical and chemical properties:
Key analytical techniques such as high-performance liquid chromatography are employed for quality control to ensure purity and detect any degradation products .
Alitame's primary application lies in the food industry as a non-nutritive sweetener:
Despite its potential benefits, regulatory challenges have limited its widespread adoption in certain markets like the United States .
Alitame hydrate (C₁₄H₂₅N₃O₄S·2.5H₂O, CAS 99016-42-9) is synthesized via a multistep route that couples L-aspartic acid and D-alanine with 2,2,4,4-tetramethylthietanyl amine. The process begins with protecting the α-carboxyl and β-carboxyl groups of L-aspartic acid to prevent side reactions. A key intermediate, (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid, is reacted with (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide under activated carboxyl conditions (e.g., carbodiimide-mediated coupling). The final product is isolated as a hydrate after crystallization with p-toluenesulfonic acid and repeated purification, achieving ≥95% purity [8] [10]. Critical challenges include suppressing racemization at the chiral centers (L-Asp and D-Ala) and minimizing hydrolysis of the amine moiety during coupling. The stereochemical integrity of D-alanine is essential, as epimerization reduces sweetness potency by >90% [4] [6].
Table 1: Key Synthesis Intermediates of Alitame Hydrate
Intermediate | Role | Stereochemical Requirement |
---|---|---|
(S)-[2,5-Dioxo-(4-thiazolidine)] acetic acid | L-Aspartic acid derivative | S-configuration at α-carbon |
(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide | D-Alanine-thietanyl amine adduct | R-configuration at α-carbon |
Alitame-4-methylbenzenesulfonic acid complex | Crystallization precursor | Retention of L-Asp/D-Ala configuration |
The sweetness potency of alitame (2,000× sucrose) is highly dependent on its stereochemistry. The L-aspartyl-D-alanyl amide bond creates a specific 3D topology that fits the sweet taste receptor’s binding pocket. Density functional theory (DFT) studies reveal that the L-Asp-D-Ala configuration positions critical functional groups at optimal distances: the aspartic acid’s α-carboxyl (AH⁺), amide carbonyl (B⁻), and thietanyl amine’s sulfur (X site) form an AH-B-X triad with distances of 2.5 Å (AH-B) and 3.8 Å (B-X), aligning with Shallenberger’s sweetness theory [2] [6]. Modifying the alanine stereochemistry to L-enantiomer reduces sweetness by 99%, as the spatial orientation of the methyl group disrupts hydrophobic interactions with the receptor [4] [10]. The thietanyl amine’s chair conformation further stabilizes this binding motif by orienting the gem-dimethyl groups toward hydrophobic receptor sub-sites [6].
Table 2: Impact of Structural Features on Alitame’s Sweetness Potency
Structural Feature | Role in Sweetness | Effect of Modification |
---|---|---|
L-Aspartic acid configuration | Provides AH⁺ (carboxyl proton) | D-Asp reduces sweetness 500-fold |
D-Alanine configuration | Positions hydrophobic methyl group | L-Ala eliminates sweetness |
Thietanyl amine ring | X-site hydrophobic domain | Open-chain analogs lose 80% potency |
Amide bond orientation | Maintains AH-B distance (2.4–4.0 Å) | Ester bond reduces stability/receptor fit |
The 2,2,4,4-tetramethyl-3-thietanyl amine moiety is pivotal for alitame’s exceptional thermal and pH stability. The thietane ring’s conformational rigidity, enforced by the gem-dimethyl groups at C2 and C4, sterically shields the alanine amide bond from nucleophilic attack. This reduces hydrolysis rates in acidic environments (pH 2–4), where alitame’s half-life (120–150 days at 25°C) is double that of aspartame. Under neutral/basic conditions (pH 5–8), the thietane’s electron-donating sulfur atom stabilizes the adjacent amide carbonyl, preventing deprotonation-driven degradation [6] [8]. The ring’s stability is quantified by DFT calculations, showing a high rotational barrier (>15 kcal/mol) for the C-N amide bond due to steric crowding. Degradation primarily occurs via aspartylalanine bond hydrolysis (yielding aspartic acid and CP-57,207) or α/β-aspartyl rearrangement (yielding β-alitame isomer), not thietane ring opening [7] [8].
Table 3: Stability Comparison of Alitame vs. Aspartame
Condition | Alitame Half-life | Aspartame Half-life | Stabilizing Factor in Alitame |
---|---|---|---|
pH 3.0, 25°C | 140 days | 70 days | Steric shielding of amide bond by thietane |
pH 7.0, 25°C | >1 year | 30 days | Electron donation from thietanyl sulfur |
100°C (aqueous) | 4 hours | 1 hour | Restricted conformational flexibility |
Maillard reaction | Moderate reactivity | High reactivity | Less accessible α-amine group |
Synthetically, alitame diverges from aspartame in three key aspects:
The synthetic yield for alitame (45–50%) is lower than aspartame’s (70–75%), primarily due to the steric hindrance of the thietanyl amine during amidation. However, alitame’s enhanced thermal stability (decomposition onset 180°C vs. aspartame’s 150°C) allows broader applications in baked goods and UHT-processed beverages [4] [8].
Table 4: Synthetic Comparison: Alitame vs. Aspartame
Parameter | Alitame | Aspartame |
---|---|---|
Key amine component | 2,2,4,4-Tetramethylthietanyl amine | L-Phenylalanine methyl ester |
Bond type | Stable amide | Labile ester |
Racemization risk | Low (D-Ala stable) | High (Phe-OMe at pH >5) |
Crystallization method | Acid-complexed (e.g., tosylate) | Direct from solvent |
Typical yield | 45–50% | 70–75% |
Thermal decomposition onset | 180°C | 150°C |
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